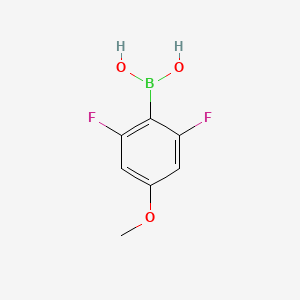

2,6-Difluoro-4-methoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-difluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSZSFADEBGONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584383 | |

| Record name | (2,6-Difluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-20-0 | |

| Record name | (2,6-Difluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxyphenylboronic acid is a versatile synthetic intermediate that plays a crucial role in modern organic chemistry, particularly in the realm of pharmaceutical and materials science research.[1] Its unique electronic and structural properties, conferred by the presence of two fluorine atoms and a methoxy group on the phenyl ring, make it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, details general experimental protocols for their determination, and illustrates its application in a key synthetic pathway.

Core Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BF₂O₃ | |

| Molecular Weight | 187.94 g/mol | |

| Melting Point | 125-130 °C | |

| Appearance | White to off-white solid/crystalline powder | [1] |

| CAS Number | 406482-20-0 | |

| SMILES | COc1cc(F)c(B(O)O)c(F)c1 | |

| InChI | 1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| InChI Key | WVSZSFADEBGONQ-UHFFFAOYSA-N | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties of solid organic compounds like this compound are outlined below. These represent general methodologies and may require optimization for this specific compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

Mortar and pestle or spatula for sample preparation[3]

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle or the flat end of a spatula.[3]

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube, typically to a height of 1-2 mm.[2]

-

Melting Point Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[3]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][4]

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A general qualitative procedure is described below.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or cylinders

Solvents to be Tested (suggested):

-

Water

-

5% Aqueous Sodium Hydroxide (NaOH)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃)

-

5% Aqueous Hydrochloric Acid (HCl)

-

Common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene)

Procedure:

-

Initial Test: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.[5]

-

Solvent Addition: A measured volume of the first solvent (e.g., 1 mL) is added to the test tube.[5]

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[6]

-

Observation: The sample is visually inspected to determine if it has completely dissolved. If not, the process can be repeated with gentle heating, followed by cooling to room temperature to observe for precipitation.

-

Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in the tested solvent. This process is repeated for each solvent. The acidic nature of the boronic acid functional group suggests potential solubility in aqueous basic solutions.[7]

Key Applications and Reaction Pathways

This compound is a prominent reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and other biologically active molecules.[8][9]

Suzuki-Miyaura Cross-Coupling Reaction

The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. This reaction typically involves an organoboron compound (such as this compound), an organic halide, a palladium catalyst, and a base.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Visualization

The logical flow for the characterization of the physical properties of a novel or uncharacterized compound like this compound can be visualized as follows.

Caption: A typical workflow for the determination of physical properties of a solid organic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chm.uri.edu [chm.uri.edu]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Difluoro-4-methoxyphenylboronic acid (CAS: 406482-20-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methoxyphenylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthesis protocol, and elaborates on its utility as a key building block in the construction of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Detailed experimental procedures for its use in specific transformations and relevant safety information are also included.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 406482-20-0 | [1][2] |

| Molecular Formula | C₇H₇BF₂O₃ | [1][2] |

| Molecular Weight | 187.94 g/mol | [1][2] |

| Melting Point | 125-130 °C | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥95% | [2] |

| InChI Key | WVSZSFADEBGONQ-UHFFFAOYSA-N | [2] |

| SMILES | COc1cc(F)c(B(O)O)c(F)c1 | [2] |

Synthesis

A common and effective method for the synthesis of arylboronic acids involves the lithiation of an aryl halide followed by reaction with a trialkyl borate. The following protocol describes a plausible synthesis of this compound from 1-bromo-3,5-difluoro-2-methoxybenzene.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-bromo-3,5-difluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3,5-difluoro-2-methoxybenzene dissolved in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

To the resulting solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 2,6-Difluoro-4-methoxyphenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] This compound is a key building block in the development of pharmaceuticals and advanced materials.[1][2] The synthesis detailed below is based on the well-established lithiation-borylation of an aryl halide precursor.

Synthesis Pathway Overview

The most common and robust method for the synthesis of this compound involves a three-step sequence starting from a halogenated 3,5-difluoroanisole derivative. The core of this pathway is the formation of an organolithium intermediate via metal-halogen exchange, which is then reacted with a boron electrophile. Subsequent hydrolysis yields the final boronic acid.

The key steps are:

-

Lithiation: Formation of an aryllithium species from an aryl halide using a strong organolithium base at low temperatures.

-

Borylation: Reaction of the aryllithium intermediate with a trialkyl borate to form a boronate ester.

-

Hydrolysis: Acidic workup to hydrolyze the boronate ester to the desired boronic acid.

This method is a standard approach for the synthesis of various arylboronic acids.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Purity of Final Product | ≥95% | |

| Molecular Formula | C₇H₇BF₂O₃ | |

| Molecular Weight | 187.94 g/mol | |

| Melting Point | 125-130 °C | |

| Appearance | White to off-white solid |

Note: Specific reaction yields can vary depending on the scale and specific conditions of the experiment. However, yields for lithiation-borylation reactions are generally moderate to good.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for analogous compounds.

Materials:

-

1-Bromo-3,5-difluoro-4-methoxybenzene (or other suitable halogenated precursor)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous Diethyl Ether (Et₂O)

-

2 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is dried in an oven and allowed to cool under a stream of nitrogen or argon.

-

1-Bromo-3,5-difluoro-4-methoxybenzene (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

-

Borylation:

-

Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

-

Hydrolysis and Work-up:

-

The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by slurry washing with a non-polar solvent to afford this compound as a white to off-white solid.

-

Visual Representations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow.

References

A Technical Guide to 2,6-Difluoro-4-methoxyphenylboronic Acid for Advanced Research

This document provides a comprehensive overview of 2,6-Difluoro-4-methoxyphenylboronic acid, a critical reagent in contemporary organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's key properties and applications, with a focus on its structural characteristics and role in synthetic methodologies.

Core Compound Properties

This compound is a substituted phenylboronic acid that serves as a versatile building block in the synthesis of complex organic molecules. The presence of two fluorine atoms ortho to the boronic acid group significantly influences its reactivity, making it a valuable partner in cross-coupling reactions.

Structural Formula:

The structural formula for this compound is presented below:

A 2D representation of the chemical structure of this compound.

Physicochemical and Identification Data

The key quantitative and identifying properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 187.94 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₇H₇BF₂O₃ | [1][2][3][4][5] |

| CAS Number | 406482-20-0 | [1][2][3] |

| Melting Point | 125-130 °C | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥95% | [3] |

Synthetic Applications and Methodologies

This compound is predominantly utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and polyaryl structures, which are common motifs in pharmaceuticals.

The fluorine substituents enhance the compound's utility by modulating the electronic properties of the molecule, which can lead to improved reaction efficiency and selectivity.[1] Its application is particularly noted in the development of anti-cancer agents and other targeted therapies.[1]

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This reaction typically involves an aryl halide, a palladium catalyst, and a base in a suitable solvent system.

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Profile of 2,6-Difluoro-4-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,6-Difluoro-4-methoxyphenylboronic acid (CAS No: 406482-20-0). While a complete, experimentally verified dataset is not publicly available, this document compiles predicted values based on data from analogous compounds and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure:

-

Chemical Formula: C₇H₇BF₂O₃

-

Molecular Weight: 187.94 g/mol

-

Structure:

Quantitative Spectral Data Summary

The following tables summarize the expected spectral data for this compound. These values are estimates and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.20 | broad s | - | B(OH)₂ |

| ~6.75 | d | ~9.0 | 2 x Ar-H |

| ~3.80 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Description |

| ~163 (dd) | C-F |

| ~160 (t) | C-OCH₃ |

| ~110 (dd) | C-H |

| ~100 (t) | C-B |

| ~56 | -OCH₃ |

Note: Large coupling constants with fluorine (¹JCF, ²JCF) are expected, leading to complex splitting patterns (dd = doublet of doublets, t = triplet).

Table 3: Predicted ¹⁹F and ¹¹B NMR Data

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹⁹F | ~ -110 to -115 | Relative to CFCl₃. Expected to be a singlet or a narrowly split multiplet. |

| ¹¹B | ~28 - 32 | Relative to BF₃·OEt₂. A single, broad peak is characteristic of tricoordinate boronic acids. |

Table 4: Predicted Infrared (IR) Spectroscopy Data (Sample: KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂ and absorbed water) |

| 3080 - 3010 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium to Weak | Aliphatic C-H stretch (-OCH₃) |

| 1620 - 1580 | Strong | Aromatic C=C stretch |

| 1480 - 1440 | Medium | Aromatic C=C stretch |

| 1380 - 1310 | Strong | B-O stretch |

| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| 1180 - 1100 | Strong | C-F stretch |

| 1030 - 1020 | Medium | Aryl-O stretch (symmetric) |

Table 5: Predicted Mass Spectrometry (MS) Data (Ionization: Electrospray, ESI)

| m/z Value | Ion | Notes |

| 189.05 | [M+H]⁺ | Calculated for [C₇H₈BF₂O₃]⁺ |

| 211.03 | [M+Na]⁺ | Calculated for [C₇H₇BF₂O₃Na]⁺ |

| 186.03 | [M-H]⁻ | Calculated for [C₇H₆BF₂O₃]⁻ |

| 170.04 | [M-H₂O+H]⁺ | Loss of water is a common fragmentation pathway. |

Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum at higher m/z values.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are general protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Arylboronic acids can exhibit poor solubility or form oligomers in CDCl₃, which can lead to broad, poorly resolved spectra; DMSO-d₆ or Methanol-d₄ are often preferred.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096, as ¹³C has low natural abundance.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Spectral Width: -50 to -250 ppm.

-

Reference: External or internal standard such as CFCl₃ at 0.00 ppm.

-

-

¹¹B NMR Acquisition:

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4][5]

-

Film Casting: Place a drop of the resulting solution onto a single salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[4][5] If the resulting spectrum has peaks of low intensity, another drop of the solution can be added and the solvent evaporated.[4][5]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with reverse-phase liquid chromatography, such as methanol or acetonitrile/water mixture.[6] All samples must be fully dissolved and free of particulate matter.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar small molecules.

-

Liquid Chromatography (LC) Conditions:

-

Column: Standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid to promote ionization).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI, operated in both positive and negative modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for the specific instrument and analyte to achieve maximum sensitivity.

-

For structural confirmation, tandem MS (MS/MS) can be performed to analyze the fragmentation of the parent ion.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

References

- 1. OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775 [data.epo.org]

- 2. Buscar assunto [periodicos.capes.gov.br]

- 3. calpaclab.com [calpaclab.com]

- 4. 2,3-Difluoro-4-methoxyphenylboronic Acid | RUO [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. ziyi-reagent.com [ziyi-reagent.com]

An In-depth Technical Guide to the Solubility Profile of 2,6-Difluoro-4-methoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

2,6-Difluoro-4-methoxyphenylboronic acid is a valuable reagent in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The fluorine and methoxy substituents on the phenyl ring significantly influence the electronic properties and reactivity of the boronic acid moiety. These structural features also play a crucial role in determining the compound's physicochemical properties, including its solubility in various solvents. The choice of an appropriate solvent is paramount for achieving optimal reaction kinetics, yields, and for facilitating purification and formulation processes.

It is important to note that boronic acids can present challenges in solubility studies due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can be influenced by the solvent, temperature, and concentration.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. However, the solubility profile of phenylboronic acid, the parent compound, can serve as a useful, albeit approximate, reference. The presence of two fluorine atoms and a methoxy group in this compound is expected to alter its polarity and solubility compared to phenylboronic acid.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

The following table summarizes the qualitative and experimentally determined quantitative solubility of phenylboronic acid. This data can be used as a foundational guide for solvent selection in studies involving this compound.

| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |

| Acetone | High Solubility | Data not readily available |

| Chloroform | Moderate Solubility | Data not readily available |

| Dipropyl ether | High Solubility | Data not readily available |

| 3-Pentanone | High Solubility | Data not readily available |

| Methylcyclohexane | Very Low Solubility | Data not readily available |

| Water | Low Solubility | ~0.015 (1.9 g/100 g H₂O at 20 °C) |

Note: The qualitative solubility information is based on general observations from the literature.[1][2] Quantitative data for organic solvents was not consistently available at a standard temperature.

Experimental Protocol for Solubility Determination

A reliable and commonly employed technique for determining the solubility of crystalline organic compounds like boronic acids is the dynamic (or synthetic) method.[3] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle: A mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being stirred. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, chloroform, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, toluene, water)

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostatic bath

-

Calibrated digital thermometer (accuracy ±0.1 °C)

-

Analytical balance (accuracy ±0.1 mg)

-

Turbidity sensor or a laser beam and a photodetector (optional, for automated detection)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel. The composition of the mixture should be known with high precision.

-

Heating and Stirring: Place the vessel in the thermostatic bath and begin stirring to ensure a homogeneous suspension.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min) to ensure the system remains close to thermodynamic equilibrium.

-

Observation: Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or with the aid of a turbidity sensor.

-

Determination of Dissolution Temperature: Record the temperature at which the solution becomes completely clear. This is the solubility temperature for the prepared composition.

-

Data Collection: Repeat the experiment with different compositions of the solute and solvent to obtain a series of data points (solubility vs. temperature).

-

Solubility Curve Construction: Plot the mole fraction (or another concentration unit) of the solute as a function of the dissolution temperature to generate the solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the dynamic method of solubility determination.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to approach this challenge. By utilizing the provided solubility data for phenylboronic acid as a preliminary guide and implementing the detailed experimental protocol for dynamic solubility determination, users can generate reliable solubility profiles for this compound in various common laboratory solvents. This information is invaluable for the successful application of this important boronic acid in synthesis, purification, and formulation.

References

Stability and Proper Storage of 2,6-Difluoro-4-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Difluoro-4-methoxyphenylboronic acid (CAS RN: 406482-20-0). This essential reagent, widely utilized in Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry and materials science, requires careful handling to maintain its integrity and ensure experimental reproducibility.[1][2] This document outlines the known degradation pathways, summarizes storage recommendations, and provides generalized experimental protocols for stability assessment.

Core Concepts of Stability

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary routes of degradation are dehydration, protodeboronation (hydrolysis), and oxidation. The presence of two ortho-fluorine substituents can influence the compound's stability profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 406482-20-0 | [1] |

| Molecular Formula | C₇H₇BF₂O₃ | [1] |

| Molecular Weight | 187.94 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 125-130 °C | |

| Purity | ≥95% |

Degradation Pathways

The principal degradation pathways for arylboronic acids, including this compound, are illustrated below. Understanding these pathways is crucial for developing appropriate storage and handling procedures.

Caption: General degradation pathways for arylboronic acids.

Dehydration to Boroxines: Arylboronic acids can undergo intermolecular dehydration, particularly when heated, to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water. Many commercial samples of boronic acids exist as a mixture of the free acid and the boroxine.

Protodeboronation (Hydrolysis): This is a significant degradation pathway where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene (1,3-difluoro-5-methoxybenzene in this case) and boric acid. This reaction can be catalyzed by aqueous acid or base and is often promoted by elevated temperatures.

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2,6-difluoro-4-methoxyphenol). This process can be initiated by various oxidizing agents, including atmospheric oxygen, and may be accelerated by light exposure.

Proper Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and general knowledge of boronic acid chemistry.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is often recommended for long-term storage.[3][4][5] | Reduces the rate of thermal degradation and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |

| Container | Keep in a tightly sealed, opaque container. | Prevents ingress of moisture and air, and protects from light-induced degradation.[6][7] |

| Moisture | Store in a dry environment, such as in a desiccator. | Minimizes water availability for hydrolysis (protodeboronation) and the reversible formation of the boronic acid from the boroxine. |

| Light | Protect from light.[5] | Reduces the potential for photolytic degradation pathways. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4] | These substances can catalyze degradation reactions. |

Experimental Protocols for Stability Assessment

Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10][11]

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Subject aliquots of the stock solution (and solid material for thermal and photolytic studies) to various stress conditions as outlined in the workflow diagram.[8][9]

-

Time Points: Collect samples at appropriate time intervals. The duration of the study will depend on the stability of the compound under the applied stress.

-

Sample Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug substance from its degradation products.[12][13][14]

Instrumentation:

-

HPLC system with a UV detector (or a diode array detector for peak purity analysis).

-

A mass spectrometer (LC-MS) can be coupled for the identification of degradation products.

Chromatographic Conditions (General Starting Point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like 0.1% formic acid to improve peak shape) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

-

Inject a known concentration of an unstressed standard solution to determine the retention time and peak area of the intact compound.

-

Inject the samples from the forced degradation study.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying the equilibrium between boronic acids and their boroxine anhydrides, as well as for characterizing degradation products.[15][16][17][18]

Instrumentation:

-

High-field NMR spectrometer.

Procedure for ¹¹B NMR:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Acquire the ¹¹B NMR spectrum. The sp²-hybridized boron of the boronic acid and the boroxine will have distinct chemical shifts from the sp³-hybridized boron of any boronate esters that may form with diols or as degradation intermediates.

-

By comparing the spectra of stressed and unstressed samples, one can monitor the formation of degradation products and changes in the boronic acid/boroxine equilibrium.

Procedure for ¹H and ¹⁹F NMR:

-

These techniques can be used to monitor the appearance of signals corresponding to the aromatic protons and fluorine atoms of the degradation products (e.g., 1,3-difluoro-5-methoxybenzene from protodeboronation or 2,6-difluoro-4-methoxyphenol from oxidation).

Biological Context and Signaling Pathways

This compound is primarily used as a synthetic intermediate in the development of pharmaceuticals, particularly in oncology research, and in the creation of advanced materials.[1][2] While boronic acids as a class are known to interact with biological molecules containing diol functionalities (e.g., sugars, glycoproteins), there is no specific information available in the scientific literature to suggest that this compound is directly involved in specific signaling pathways. Its utility in drug development is typically as a structural component of a larger, more complex active pharmaceutical ingredient.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary degradation pathways to be aware of are dehydration, protodeboronation, and oxidation. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—the integrity of the compound can be maintained. While specific quantitative stability data for this molecule is limited, the provided general experimental protocols for forced degradation studies and analytical monitoring can serve as a valuable starting point for in-house stability assessments. For critical applications, it is always recommended to perform a purity check before use, especially if the material has been stored for an extended period or under suboptimal conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. ijrpp.com [ijrpp.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmtech.com [pharmtech.com]

- 11. biomedres.us [biomedres.us]

- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. ymerdigital.com [ymerdigital.com]

- 15. mdpi.com [mdpi.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electronic Effects of Fluorine in 2,6-Difluoro-4-methoxyphenylboronic acid

Introduction

2,6-Difluoro-4-methoxyphenylboronic acid (CAS No: 406482-20-0) is a versatile organoboron compound that has become an important building block in modern organic synthesis and medicinal chemistry.[1] Its utility is particularly pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The strategic placement of two fluorine atoms ortho to the boronic acid group, combined with a para-methoxy substituent, imparts a unique combination of electronic properties. These properties significantly influence the compound's reactivity, acidity, and stability, making it a valuable reagent in the development of pharmaceuticals, especially in oncology, as well as in the synthesis of advanced materials.[1][2]

This technical guide provides an in-depth analysis of the competing electronic effects within this compound, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying chemical principles that govern its function.

Core Electronic Effects: A Tug-of-War on the Aromatic Ring

The reactivity of this compound is governed by a delicate balance between the inductive and mesomeric (resonance) effects of its substituents. These effects modulate the electron density on the aromatic ring and, crucially, the Lewis acidity of the boron center.

Inductive Effect (-I)

The inductive effect describes the transmission of charge through a chain of atoms via sigma (σ) bonds, arising from differences in electronegativity.[3][4]

-

Fluorine Atoms: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[3][5] In this molecule, the two fluorine atoms at the C2 and C6 positions strongly pull electron density away from the aromatic ring and the boronic acid group. This effect is most potent on the adjacent carbon atoms and diminishes with distance.[4] The primary consequence is an increase in the electrophilicity and Lewis acidity of the boron atom.[6][7][8]

-

Methoxy Group: The oxygen atom of the methoxy group is also electronegative and exerts a weaker -I effect compared to fluorine.[5]

Mesomeric Effect (+M)

The mesomeric effect, or resonance effect, involves the delocalization of pi (π) electrons through a conjugated system.[9][10] It is transmitted through π bonds and can be electron-donating (+M) or electron-withdrawing (-M).[10]

-

Fluorine Atoms: While strongly inductively withdrawing, fluorine possesses lone pairs of electrons that can be donated into the aromatic ring's π system.[5] This constitutes a positive mesomeric effect (+M). However, for halogens, the inductive effect (-I) is generally considered to be more dominant than the mesomeric effect (+M).

-

Methoxy Group: The methoxy group is a classic example of a powerful +M electron-donating group.[9] The lone pairs on the oxygen atom readily delocalize into the conjugated π system of the ring. This effect significantly increases the electron density at the ortho and para positions. In this molecule, the methoxy group at the para position pushes electron density into the ring, partially counteracting the strong withdrawing effects of the two ortho-fluorine atoms. The +M effect of the methoxy group is significantly stronger than its -I effect.[5]

The interplay of these electronic forces is visualized in the diagram below.

Impact on Physicochemical Properties and Reactivity

The net electronic environment dictates the molecule's key chemical properties, including its acidity (pKa) and performance in catalytic reactions.

Acidity (pKa)

The Lewis acidity of the boronic acid is critical for its biological activity and reaction kinetics.[6] Electron-withdrawing groups stabilize the corresponding boronate anion (R-B(OH)3⁻), thus increasing the acidity of the boronic acid (lowering its pKa value).[6][11]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation.[13][14] The electronic nature of the boronic acid is most critical during the transmetalation step, where the organic group is transferred from boron to the palladium center. Electron-withdrawing groups on the phenylboronic acid can accelerate this step, potentially leading to faster reaction times and higher yields.[13] Therefore, the electron-deficient nature of the 2,6-Difluoro-4-methoxyphenyl moiety, driven by the fluorine atoms, enhances its efficiency in this key synthetic transformation.

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties for this compound is provided below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 406482-20-0 | [1] |

| Molecular Formula | C₇H₇BF₂O₃ | [1] |

| Molecular Weight | 187.94 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 125-130 °C | [15] |

| Purity | ≥95% | |

Table 2: Comparative pKa Values of Related Phenylboronic Acids (in aqueous solution)

| Compound | pKa Value | Key Substituent Effect | Reference(s) |

|---|---|---|---|

| Phenylboronic Acid | ~8.8 | Baseline | [6] |

| 4-Fluorophenylboronic Acid | 8.77 | Weak -I, Weak +M | [6] |

| 4-Methoxyphenylboronic Acid | 9.25 | Strong +M > Weak -I | [16] |

| this compound | Expected to be < 8.77 | Strong -I from 2x ortho-F | Inferred |

Note: The pKa value for the title compound is inferred based on established electronic principles where strong electron-withdrawing groups increase acidity.[6][11]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and application of fluorinated phenylboronic acids.

Synthesis via Lithiation and Borylation (General Protocol)

This method is a common pathway for preparing substituted phenylboronic acids.[17]

-

Starting Material Preparation: Dissolve the corresponding substituted aromatic compound (e.g., 3,5-difluoroanisole) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiated Intermediate Formation: Cool the solution to a low temperature (typically -78 °C). Add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the lithiated derivative of the starting material.[17]

-

Borylation: While maintaining the low temperature, add a trialkyl borate, such as trimethyl borate (B(OCH₃)₃), to the reaction mixture. This reacts with the lithiated intermediate to form a boronic acid ester.[17]

-

Hydrolysis: Allow the reaction to warm to room temperature. Quench the reaction by adding an aqueous acid (e.g., aqueous HCl).[17] This hydrolyzes the boronic ester to the desired boronic acid.

-

Isolation and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling (General Protocol)

This protocol outlines a typical procedure for using this compound in a cross-coupling reaction.[13]

-

Vessel Preparation: To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[13]

-

Reagent Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) and a solvent system (e.g., a mixture of toluene and water, or dioxane and water).[13]

-

Reaction Conditions: Purge the vessel with an inert gas (nitrogen or argon). Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl product.

Disclaimer: These protocols are generalized and may require optimization for specific substrates and reaction scales.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 3. Inductive, Mesomeric & Electromeric Effect | Overview & Examples - Lesson | Study.com [study.com]

- 4. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mesomeric Effect- Types, Mechanism and Applications. [allen.in]

- 10. Mesomeric effect - Wikipedia [en.wikipedia.org]

- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,6-二氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

A Technical Guide to High-Purity 2,6-Difluoro-4-methoxyphenylboronic Acid for Pharmaceutical and Materials Science Research

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing essential information on sourcing, handling, and utilizing high-purity 2,6-Difluoro-4-methoxyphenylboronic acid. This versatile building block is a key intermediate in the synthesis of novel organic compounds for pharmaceuticals and advanced materials.

Commercial Availability and Specifications

High-purity this compound (CAS No. 406482-20-0) is available from a range of commercial suppliers. Purity levels are typically high, though it is crucial to consult the supplier's certificate of analysis for batch-specific data. It is important to note that this product may contain varying amounts of its corresponding anhydride.

A summary of typical specifications from prominent suppliers is provided below:

| Supplier | Purity Specification | Analytical Techniques | Physical Form |

| Sigma-Aldrich | ≥95%[1][2] | Titration, NMR, HPLC | White to off-white solid |

| Chem-Impex | 95 - 105% (by titration)[3] | Titration | White to off-white crystalline powder[3] |

| TCI America | >97.0% | Not specified | White to almost white powder to crystal[4] |

| Generic Suppliers | ≥95%[5] | Not specified | Solid[5] |

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is critical for reproducible and reliable experimental outcomes. The primary analytical techniques employed for quality control include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a common method for determining the purity of arylboronic acids.[6] A variety of columns and mobile phases can be employed for the analysis of boronic acids.[6] For boronic acids lacking a strong chromophore, a Refractive Index Detector (RID) can be used. Post-column derivatization with reagents like alizarin can enable selective fluorescence detection of boronic acids in complex mixtures.[7]

-

Titration: Acid-base titration is often used to determine the assay of the boronic acid.

A logical workflow for qualifying a commercial supplier and incoming material is essential for maintaining high standards in research and development.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the ortho-lithiation of 3,5-difluoroanisole followed by borylation. The following is a representative protocol adapted from general procedures for the synthesis of arylboronic acids.

Materials:

-

3,5-Difluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of 3,5-difluoroanisole in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The following is a general protocol for the coupling of this boronic acid with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), the base (2-3 equivalents), and the palladium catalyst (0.5-5 mol%).

-

Evacuate and backfill the vessel with an inert gas multiple times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

References

- 1. 2,6-二氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,6-二氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 406482-20-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,6-Difluoro-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,6-Difluoro-4-methoxyphenylboronic acid. This versatile reagent is of significant interest for the synthesis of complex biaryl compounds, which are crucial structural motifs in medicinal chemistry and materials science. The presence of the difluoro-methoxyphenyl group can significantly influence the pharmacokinetic and physicochemical properties of molecules, making this building block highly valuable in drug development programs.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide or triflate, catalyzed by a palladium complex in the presence of a base.[1][2] A key challenge when using ortho-fluorinated arylboronic acids is the potential for a competitive side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] The protocols outlined below are designed to be efficient and minimize this undesired side reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

References

The Role of 2,6-Difluoro-4-methoxyphenylboronic Acid in the Development of Targeted Cancer Therapies

For Immediate Release

[City, State] – [Date] – 2,6-Difluoro-4-methoxyphenylboronic acid has emerged as a critical building block in medicinal chemistry, facilitating the synthesis of potent and selective kinase inhibitors for targeted cancer therapy. This versatile reagent is instrumental in constructing complex molecules that interfere with key signaling pathways driving tumor growth and proliferation, particularly those involving the c-Met and ALK receptor tyrosine kinases.

Researchers and drug development professionals are increasingly utilizing this compound in Suzuki-Miyaura cross-coupling reactions to generate biaryl and diaryl ether scaffolds. These structural motifs are central to a new generation of drugs designed to combat various cancers, including non-small cell lung cancer (NSCLC). The unique electronic properties conferred by the difluoro-methoxy substitution pattern on the phenyl ring often lead to enhanced biological activity and improved pharmacokinetic profiles of the final drug candidates.

This application note provides a detailed overview of the use of this compound in the synthesis of a potent anilinopyrimidine-based kinase inhibitor, including a comprehensive experimental protocol, quantitative analysis of its biological activity, and visualization of the targeted signaling pathway.

Application in the Synthesis of a Dual c-Met/VEGFR-2 Inhibitor

A prime example of the utility of this compound is in the synthesis of anilinopyrimidine derivatives that act as dual inhibitors of the c-Met and VEGFR-2 kinases.[1] Both c-Met and VEGFR-2 are key drivers of tumor growth, angiogenesis, and metastasis.[1] The simultaneous inhibition of these two pathways presents a promising strategy for cancer treatment.[1]

The synthesis involves a Suzuki-Miyaura coupling reaction between this compound and a chlorinated pyrimidine core. This reaction is pivotal in forming the crucial carbon-carbon bond that defines the structure of the final inhibitor.

Quantitative Data Summary

The following table summarizes the biological activity of a representative anilinopyrimidine derivative synthesized using this compound. The data highlights its potent inhibitory activity against both c-Met and VEGFR-2 kinases, as well as its efficacy in cell-based assays.

| Compound ID | Target Kinase | Enzymatic IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| 3h | c-Met | 1.2 | MKN-45 | 0.33 |

| VEGFR-2 | 15 | EBC-1 | 1.7 |

Data adapted from a study on anilinopyrimidine-based dual inhibitors.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines the general steps for the Suzuki-Miyaura coupling of this compound with a suitable chloro-pyrimidine derivative to synthesize anilinopyrimidine-based kinase inhibitors.

Materials:

-

This compound

-

Appropriate chloro-pyrimidine derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the chloro-pyrimidine derivative (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (0.05-0.10 eq.).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired anilinopyrimidine derivative.

Visualizing the Mechanism of Action

The synthesized kinase inhibitors target the ATP-binding pocket of kinases like c-Met and ALK, preventing their phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and migration.

References

Application Notes and Protocols for the Use of 2,6-Difluoro-4-methoxyphenylboronic Acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. The presence of two ortho-fluorine atoms introduces unique steric and electronic properties that can enhance the pharmacological profile of the resulting biaryl compounds. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of biaryl molecules, with a focus on the development of kinase inhibitors.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane and an organic halide or triflate. It is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.

Application in the Synthesis of PI3K Inhibitors

A significant application of this compound is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][4][5][6]

One such class of PI3K inhibitors features a 2,6-disubstituted purine core, where the 2,6-difluoro-4-methoxyphenyl moiety is installed at the C2 position of the purine ring via a Suzuki-Miyaura coupling. This biaryl motif is critical for the compound's inhibitory activity against PI3K isoforms.

Data Presentation: Suzuki-Miyaura Coupling for the Synthesis of a PI3K Inhibitor Precursor

The following table summarizes the reaction conditions and results for the Suzuki-Miyaura coupling of 2-chloro-6-(4-morpholinyl)-9H-purine with this compound to produce the biaryl compound, a key intermediate in the synthesis of potent PI3K inhibitors.

| Parameter | Value |

| Aryl Halide | 2-chloro-6-(4-morpholinyl)-9H-purine |

| Boronic Acid | This compound |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 24 hours |

| Yield | 77% |

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Specific Protocol for the Synthesis of 2-(2,6-difluoro-4-methoxyphenyl)-6-(4-morpholinyl)-9H-purine

Materials:

-

2-chloro-6-(4-morpholinyl)-9H-purine (0.5 mmol, 1.0 equiv)

-

This compound (0.75 mmol, 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0125 mmol, 2.5 mol%)

-

Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

In a round-bottom flask, combine 2-chloro-6-(4-morpholinyl)-9H-purine, this compound, and potassium carbonate.

-

Evacuate the flask and backfill with argon.

-

Add tetrakis(triphenylphosphine)palladium(0) and anhydrous toluene.

-

Heat the mixture to 100 °C and stir for 24 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 2-(2,6-difluoro-4-methoxyphenyl)-6-(4-morpholinyl)-9H-purine as a solid.

Mandatory Visualizations

Experimental Workflow for Biaryl Synthesis

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a biaryl compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 2,6-Difluoro-4-methoxyphenylboronic acid in the Development of Novel Cancer Therapeutics

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

Application Notes and Protocols: Synthesis of Organic Light-Emitting Diode (OLED) Materials with 2,6-Difluoro-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two potential organic light-emitting diode (OLED) materials utilizing 2,6-Difluoro-4-methoxyphenylboronic acid as a key building block. The protocols focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds in the synthesis of conjugated organic molecules for electronic applications.

Introduction

The development of novel organic materials is crucial for advancing OLED technology, leading to displays and lighting with improved efficiency, color purity, and operational stability. Arylboronic acids are pivotal intermediates in the synthesis of these materials, primarily through palladium-catalyzed cross-coupling reactions. This compound is a valuable reactant in this context. The presence of fluorine atoms can enhance the thermal and oxidative stability of the final material, while the methoxy group can influence its electronic properties and solubility.

This document outlines the synthesis of two representative OLED materials: a triazine-based host material and a carbazole-based emissive material. Triazine derivatives are known for their excellent electron-transporting properties, making them suitable as host materials in phosphorescent OLEDs (PhOLEDs). Carbazole derivatives are widely used as building blocks for blue-emitting materials due to their wide bandgap and good hole-transporting characteristics.

Key Synthetic Strategies

The core of the synthetic protocols described herein is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base. The choice of catalyst, base, solvent, and reaction temperature is critical for achieving high yields and purity of the desired product.

A general workflow for the synthesis and characterization of these OLED materials is depicted below.

Protocol 1: Synthesis of a Triazine-Based Host Material

This protocol describes the synthesis of 2,4,6-tris(2,6-difluoro-4-methoxyphenyl)-1,3,5-triazine, a potential host material for OLEDs. The synthesis involves the Suzuki coupling of cyanuric chloride with this compound.

Materials and Equipment

-

Cyanuric chloride (1.0 equiv)

-

This compound (3.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (6.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for extraction and purification

-